molecular formula C24H25NO2 B2518789 2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide CAS No. 403669-92-1

2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide

Cat. No. B2518789
CAS RN: 403669-92-1
M. Wt: 359.469
InChI Key: QHLXAKBMQWDKAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene-based acetamide compounds involves multi-step reactions, including nucleophilic substitution and acetylation. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through reduction and nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione, followed by acetylation with acetic anhydride . Similarly, other naphthalene acetamide derivatives were synthesized through various organic reactions, including N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring, which can engage in various non-covalent interactions. Single-crystal X-ray diffraction studies have confirmed the structures of these compounds, revealing interactions such as hydrogen bonding, stacking, and halogen bonding . These interactions are crucial for the stabilization of the crystal structure and can be quantitatively analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Naphthalene-based acetamides can participate in a range of chemical reactions. The presence of functional groups such as hydroxamate in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide allows it to act as a metal-chelating agent, inhibiting enzymes like aminopeptidase N . Additionally, the reactivity of these compounds can be studied using density functional theory (DFT) calculations to determine parameters such as the HOMO-LUMO energy gap, which provides insights into their chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structure. The presence of various substituents affects properties such as solubility, melting point, and cytotoxicity. For instance, the cytotoxicity of certain naphthalene acetamide derivatives against various human cancer cell lines has been evaluated, with some compounds showing specific cytotoxicity against certain cell lines without affecting peripheral blood mononuclear cells . The redox profile and anti-angiogenic activity of these compounds have also been assessed using in vitro assays .

Scientific Research Applications

Crystallography and Molecular Structure

Studies involving crystallography have focused on understanding the molecular structure and interactions of compounds related to 2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide. For instance, the co-crystallization of related acetamide derivatives with naphthalene diols underlines the importance of hydrogen bonding in determining the molecular arrangement and stability of such compounds (Asiri et al., 2010). This foundational knowledge aids in the development of novel materials with specified properties.

Pharmacological Potential

Research into the pharmacological potential of related compounds has unveiled their utility in various medicinal applications. For instance, derivatives have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). Such studies are critical for the discovery and development of new therapeutic agents.

Physicochemical and Sensory Applications

Physicochemical investigations into related compounds, such as HDDP azomethine dye, have demonstrated their effectiveness as turn-on fluorescent chemosensors for the selective and sensitive detection of ions, showcasing their potential in sensory applications (Asiri et al., 2018). This research is valuable for developing diagnostic tools and environmental monitoring technologies.

Antimicrobial and Anticancer Activity

The synthesis and characterization of novel derivatives have revealed significant antimicrobial and anticancer activities. Specific compounds have shown potent inhibitory effects against various cancer cell lines and microbial strains, offering insights into their potential as therapeutic agents (Salahuddin et al., 2014). These findings are crucial for the ongoing search for new treatments for infectious diseases and cancer.

properties

IUPAC Name

2-naphthalen-1-yl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c26-23(17-20-9-6-8-19-7-4-5-12-22(19)20)25-18-24(13-15-27-16-14-24)21-10-2-1-3-11-21/h1-12H,13-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLXAKBMQWDKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yl-N-[(4-phenyloxan-4-yl)methyl]acetamide

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